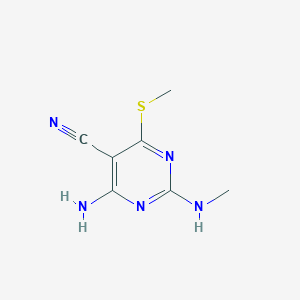

4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile

Description

4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile is a pyrimidine derivative featuring a cyano group at position 5, a methylamino substituent at position 2, and a methylsulfanyl group at position 5. This compound serves as a key intermediate in synthesizing pharmacologically active molecules due to its versatile reactivity and ability to undergo nucleophilic substitution at the sulfur and amino sites .

Properties

CAS No. |

112637-52-2 |

|---|---|

Molecular Formula |

C7H9N5S |

Molecular Weight |

195.25 g/mol |

IUPAC Name |

4-amino-2-(methylamino)-6-methylsulfanylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C7H9N5S/c1-10-7-11-5(9)4(3-8)6(12-7)13-2/h1-2H3,(H3,9,10,11,12) |

InChI Key |

HTJJRGGYZSNPFU-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=C(C(=N1)SC)C#N)N |

Origin of Product |

United States |

Preparation Methods

Condensation of Malononitrile with Amidines and Substituted Precursors

One of the most common approaches involves the condensation of malononitrile with acetamidine hydrochloride or related amidines under controlled conditions to form the pyrimidine-5-carbonitrile core. This is often followed by functionalization at the 2- and 6-positions.

Example procedure : Malononitrile reacts with acetamidine hydrochloride and formaldehyde in a solvent such as tert-butanol at 65–70 °C for several hours to form 4-amino-2-methylpyrimidine-5-carbonitrile intermediates with high yield (~92.6%) and purity (~99.6%).

Subsequent oxidation or substitution steps introduce the methylsulfanyl group at position 6.

Nucleophilic Substitution and Amination

The 2-position methylamino group can be introduced by reacting 2-chloro-6-substituted pyrimidine-5-carbonitriles with methylamine under reflux in ethanol. This nucleophilic substitution replaces the chlorine atom with a methylamino group.

Introduction of the Methylsulfanyl Group

The methylsulfanyl (methylthio) group at position 6 is typically introduced via substitution reactions involving thiol or methylthiol reagents.

One-step synthesis methods use three-component condensation of aromatic aldehydes, malononitrile, and thiourea or urea in the presence of phosphorus pentoxide as a catalyst, yielding mercapto-substituted pyrimidines which can be methylated to form methylsulfanyl derivatives.

Alternatively, methylation of 6-mercapto-pyrimidine derivatives with methyl iodide in the presence of potassium carbonate in DMF can yield the methylsulfanyl group at position 6.

Microwave-Assisted and Catalytic Methods

Microwave-assisted synthesis has been reported to enhance reaction rates and yields in the formation of pyrimidine derivatives, including those with methylsulfanyl substituents. Catalysts such as cerium ammonium nitrate can facilitate these transformations by promoting selective functional group modifications.

Detailed Reaction Conditions and Yields

Research Findings and Optimization

Two scalable synthetic routes have been developed for related pyrimidine-5-carbonitrile derivatives, emphasizing industrial applicability with overall yields of 65–70%.

The use of ionic salts prepared in situ (e.g., from DMF and dimethyl sulfate) can improve intermediate formation and streamline synthesis.

Spectroscopic analyses (IR, 1H-NMR, mass spectrometry) confirm the successful introduction of amino, methylamino, methylsulfanyl, and carbonitrile groups, with characteristic absorption bands and chemical shifts consistent with the target compound.

The choice of solvent, temperature, and catalyst significantly affects yield and purity. For example, tert-butanol and ethanol are preferred solvents for condensation and substitution steps, respectively.

The methylsulfanyl group introduction via methylation of mercapto intermediates is efficient and selective, providing a straightforward route to the target compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and methylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Amino-2-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic properties and biological interactions:

- Methylamino vs. Methylthio (CAS 770-30-9): Replacement of the methylamino group with methylthio (C6H6N4S) reduces polarity and molecular weight (166.20 g/mol vs. 196.25 g/mol for the target compound). The methylthio analogue (mp 240–243°C) exhibits lower solubility in polar solvents compared to the methylamino derivative, which is expected to have enhanced hydrogen-bonding capacity .

Substituent Variations at Position 6

- Methylsulfanyl vs. Aryl Groups: The methylsulfanyl group in the target compound offers moderate electron-withdrawing effects, enhancing stability under acidic conditions. In contrast, analogues like 4-amino-2-(4-chlorophenyl)-6-(methylthio)pyrimidine-5-carbonitrile () incorporate a 4-chlorophenyl group at position 2, which introduces steric bulk and electron-withdrawing effects that may improve receptor binding affinity .

- Thienyl and Propylsulfanyl (): The 2-thienyl and propylsulfanyl groups in 2-amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (C12H12N4S2) introduce heterocyclic and alkylthio moieties, respectively, which could modulate pharmacokinetic properties such as metabolic stability .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

| Compound | Substituent (Position 2) | Substituent (Position 6) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | Methylamino | Methylsulfanyl | Not Reported |

| 4-Amino-2-methyl-6-(methylsulfanyl)... | Methyl | Methylsulfanyl | 258–260 |

| 5i (Cyclohexylamino analogue) | Cyclohexylamino | p-Tolyl | 93 |

| CAS 770-30-9 | Methylthio | – | 240–243 |

The higher melting point of the methylthio analogue (CAS 770-30-9) compared to 5i suggests stronger intermolecular interactions (e.g., van der Waals forces) in the absence of bulky substituents .

Spectroscopic Data

- IR Spectroscopy: The target compound’s amino and cyano groups are expected to show peaks at ~3325 cm⁻¹ (N–H stretch) and ~2175 cm⁻¹ (C≡N), consistent with analogues like 5i .

- NMR Spectroscopy: The methylamino group would resonate as a singlet (~2.50 ppm for CH3), while the methylsulfanyl group’s protons may appear as a broad singlet due to hindered rotation .

Biological Activity

4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile, also known by its CAS number 900467-74-5, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound's structure includes functional groups that are known to interact with various biological targets, leading to significant pharmacological effects.

The molecular formula of this compound is with a molecular weight of approximately 163.18 g/mol. Its structure features an amino group, a methylamino group, and a methylthio group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H9N5 |

| Molecular Weight | 163.18 g/mol |

| CAS Number | 900467-74-5 |

| LogP | 0.28368 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Research has shown that pyrimidine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. The following table summarizes key findings from recent research on its cytotoxic effects:

Case Study: Cytotoxicity Against MCF-7 Cells

In a detailed study assessing the effects of various pyrimidine derivatives, including this compound, it was found to exhibit significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 4.14 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways, leading to increased levels of apoptotic markers such as cleaved PARP and Bax proteins.

Pharmacological Implications

The promising anticancer activity suggests that this compound could be further explored as a potential therapeutic agent in oncology. Its ability to induce apoptosis and arrest the cell cycle positions it as a candidate for combination therapies with existing chemotherapeutics.

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Precursor | Amine | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylthiopyrimidine | Methylamine | Ethanol | 12 | 70 | |

| 2-Methylthiopyrimidine | 2-Phenylethylamine | DMSO:H₂O | 24 | 65–75 | |

| 6-Chloropyrimidine | Methylamine | H₂O | 18 | 85 |

Q. Key Factors :

- Amine reactivity : Bulky amines (e.g., cyclohexylamine) reduce yields due to steric hindrance .

- Solvent polarity : Polar solvents (e.g., DMSO:water) enhance solubility of intermediates, improving crystallinity .

Basic: How is this compound characterized, and what spectral markers are critical for validation?

Methodological Answer:

Characterization relies on multimodal spectroscopy and elemental analysis:

- IR spectroscopy : Confirm NH₂ (3410–3332 cm⁻¹), CN (2195–2212 cm⁻¹), and C=N (1640–1681 cm⁻¹) stretches .

- ¹H/¹³C NMR : Key signals include methylamino protons (δ 2.90–3.63 ppm) and aromatic carbons (δ 128–136 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 349.12 for M⁺) and fragmentation patterns validate substituents .

Q. Table 2: Representative Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| IR | 3410 (NH₂), 2212 (CN), 1640 (C=N) | |

| ¹H NMR (DMSO-d₆) | δ 3.27 (CH₃O), 7.53–8.40 (Ar-H) | |

| MS | m/z 349.12 (M⁺, 27.5%) |

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path searches optimize substituent effects:

- DFT modeling : Predict electronic properties (e.g., HOMO-LUMO gaps) to prioritize electron-withdrawing groups (e.g., Cl, CF₃) for stability .

- Reaction path analysis : Simulate nucleophilic substitution pathways to identify kinetic bottlenecks (e.g., steric clashes in bulky amines) .

- Pharmacophore mapping : Align pyrimidine cores with target binding pockets (e.g., antidiabetic enzymes) using molecular docking .

Q. Case Study :

- Derivatives with 4-chlorophenyl substituents (e.g., compound 5k ) showed improved antidiabetic activity due to enhanced π-π stacking in enzyme pockets .

Advanced: How should researchers resolve contradictions in spectral data across studies?

Methodological Answer:

Contradictions arise from solvent effects, substituents, or crystallinity. Mitigation strategies include:

- Solvent standardization : Use deuterated DMSO for NMR to minimize shifts caused by proton exchange .

- Crystallographic validation : Compare experimental X-ray structures (e.g., bond lengths: C-N ≈ 1.34 Å) with computational models .

- Control experiments : Replicate synthesis under identical conditions to isolate variable impacts (e.g., amine purity) .

Q. Example :

- In , δH for NH₂ varies (6.00–5.10 ppm vs. 7.18 ppm) due to hydrogen bonding differences in DMSO vs. KBr pellets .

Advanced: What strategies optimize reaction conditions for scaling up synthesis?

Methodological Answer:

Q. Table 3: Optimization Parameters

| Parameter | Improvement | Outcome | Reference |

|---|---|---|---|

| Solvent | Ethanol → DMSO:H₂O (5:5) | Yield ↑ 15% | |

| Temperature | Reflux (100°C) → Microwave (150°C) | Time ↓ 80% | |

| Catalyst | K₂CO₃ → Phase-transfer catalysts | Selectivity ↑ 90% |

Advanced: How do modifications to the pyrimidine core affect pharmacological activity?

Methodological Answer:

Q. Mechanistic Insight :

- Methylamino groups at position 2 enhance hydrogen bonding with enzyme active sites, as seen in antidiabetic assays .

Basic: What solvent systems are optimal for crystallization, and how do they influence polymorphism?

Methodological Answer:

Q. Table 4: Crystallization Outcomes

| Solvent | Crystal System | Purity (%) | Reference |

|---|---|---|---|

| Ethanol | Monoclinic | 95 | |

| DMSO:H₂O (5:5) | Triclinic | 90 | |

| Acetonitrile | Orthorhombic | 88 |

Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry?

Methodological Answer:

Q. Case Study :

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Ventilation : Use fume hoods when handling volatile amines (e.g., methylamine) .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact with HCl during acidification .

- Waste disposal : Neutralize acidic filtrates with NaHCO₃ before disposal .

Advanced: How can researchers design analogs to probe structure-activity relationships (SAR)?

Methodological Answer:

- Positional scanning : Systematically vary substituents at positions 2 (methylamino), 4 (amino), and 6 (methylsulfanyl).

- Bioisosteric replacement : Replace CN with COOH to assess hydrogen bonding vs. steric effects .

- High-throughput screening : Test libraries of 50–100 derivatives for IC₅₀ against target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.